molecular formula C19H17F3N4OS B2977493 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide CAS No. 1286720-63-5

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2977493
CAS No.: 1286720-63-5
M. Wt: 406.43
InChI Key: OHOMQRNSCKDLHT-UHFFFAOYSA-N
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Description

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is an organic compound belonging to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide typically involves a multi-step synthetic pathway Commonly, the process begins with the synthesis of the core thiadiazole ring, which is achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scale-up, focusing on maximizing yield and purity while minimizing costs. This involves the use of continuous flow reactors for better control of reaction parameters, and the employment of advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically affecting the aromatic rings, leading to the formation of quinone-like structures.

  • Reduction: Reduction can occur at the thiadiazole ring, potentially converting it into a dihydro derivative.

  • Substitution: The presence of aromatic amine and benzyl groups makes it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

  • Reduction: Reagents like sodium borohydride or lithium aluminum hydride under inert atmospheres.

  • Substitution: Reagents may include alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of catalysts such as Lewis acids or bases.

Major Products

The major products of these reactions typically involve modifications to the core thiadiazole structure, resulting in derivatives with altered electronic and steric properties, which may exhibit different chemical and biological activities.

Scientific Research Applications

This compound has a wide array of applications in scientific research, spanning multiple disciplines:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored as a possible therapeutic agent due to its ability to interact with specific molecular targets.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is often linked to its interaction with biological macromolecules. It can bind to enzyme active sites or receptor proteins, altering their activity. The presence of trifluoromethyl and amino groups enhances its ability to participate in hydrogen bonding and electrostatic interactions, facilitating its engagement with molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide is unique due to its specific substitution pattern, which imparts distinctive chemical and biological properties. Similar compounds include:

  • 2-(5-phenylamino-1,3,4-thiadiazol-2-yl)acetamide

  • 2-(5-(4-methylphenylamino)-1,3,4-thiadiazol-2-yl)-N-benzylacetamide

  • 2-(5-(o-chlorophenylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide

Each of these similar compounds can be compared in terms of their electronic effects, steric hindrance, and overall reactivity to highlight the unique attributes of this compound. This comparison underscores the importance of specific functional groups in determining the chemical behavior and application potential of such molecules.

Properties

IUPAC Name

2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-12-6-2-5-9-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-7-3-4-8-14(13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMQRNSCKDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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